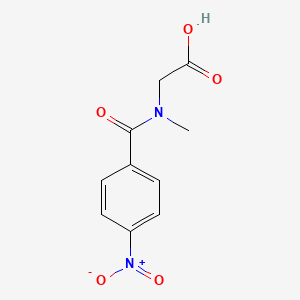![molecular formula C17H13N3S B13881322 N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a benzothiophene ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring. This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Ring: The benzothiophene intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide.
Substitution Reaction: The final step involves the substitution of the pyrimidine ring with the 2-methylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 2-methylphenylamine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(2-methylphenyl)-benzothiolo[2,3-d]pyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene and pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-amine
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-(2-methylphenyl)-1benzothiolo[2,3-d]pyrimidin-4-amine is unique due to the specific substitution pattern on the benzothiophene and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H13N3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N3S/c1-11-6-2-4-8-13(11)20-16-15-12-7-3-5-9-14(12)21-17(15)19-10-18-16/h2-10H,1H3,(H,18,19,20) |
Clé InChI |
KVCQUEAIOJAJIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=C3C4=CC=CC=C4SC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)








